5-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C10H13N3O2/c14-9(15)7-5-13-8(6-1-2-6)3-4-11-10(13)12-7/h5-6,8H,1-4H2,(H,11,12)(H,14,15) |
InChI Key |
MMJZOCYCIIWNPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCNC3=NC(=CN23)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Aminopyrimidine derivatives serve as the primary nitrogen source for the imidazo ring.
- Cyclopropyl-substituted α-haloketones or α-haloesters (e.g., cyclopropyl bromopyruvate or cyclopropyl bromoketone) are used to introduce the cyclopropyl group at the 5-position.
- Bromo- or iodo-substituted pyrimidines are often employed for further cross-coupling functionalization steps.
Synthetic Route Outline
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation and Cyclization | 2-Aminopyrimidine + cyclopropyl α-haloketone/ester; solvent: ethanol or DCE; heat (reflux or microwave) | Formation of 5-cyclopropyl-imidazo[1,2-a]pyrimidine ester intermediate |
| 2 | Hydrolysis | Base hydrolysis (NaOH or KOH in aqueous ethanol) | Conversion of ester to 2-carboxylic acid |
| 3 | Purification | Silica gel chromatography | Isolation of pure this compound |
Representative Procedure
Cyclization Reaction:
A solution of 2-aminopyrimidine (1 equiv) and cyclopropyl bromopyruvate (1.1 equiv) is stirred in ethanol or 1,2-dichloroethane (DCE) at 80–95 °C for 4–6 hours. The reaction proceeds via nucleophilic attack of the amino group on the α-bromoketone, followed by intramolecular cyclization to form the imidazo ring.Ester Hydrolysis:
The crude ester intermediate is treated with aqueous sodium hydroxide (1 M) in ethanol at 60 °C for 3 hours to hydrolyze the ester group to the corresponding carboxylic acid.Workup and Purification:
After completion, the reaction mixture is acidified with dilute HCl to precipitate the carboxylic acid product, which is filtered, washed, and purified by silica gel chromatography using ethyl acetate/hexane mixtures.
Catalytic and Metal-Free Variants
Metal-Catalyzed Cross-Coupling:
Suzuki–Miyaura coupling of halogenated intermediates with arylboronic acids can be used to introduce additional substituents before cyclization.Metal-Free Protocols:
Recent advances include metal-free condensation and cyclization methods using mild bases such as potassium hydroxide or piperidine, promoting eco-friendly synthesis with good yields.
Reaction Yields and Optimization Data
Mechanistic Insights
- The initial condensation involves nucleophilic attack of the 2-aminopyrimidine nitrogen on the electrophilic α-haloketone carbon, forming an intermediate imine or enamine.
- Intramolecular cyclization closes the imidazo ring, often facilitated by heating or microwave irradiation.
- Hydrolysis converts the ester group to the carboxylic acid, completing the synthesis.
- Side reactions such as Dimroth rearrangement can occur but are minimized under optimized conditions.
Summary Table of Key Synthetic Conditions
| Parameter | Typical Range/Value | Remarks |
|---|---|---|
| Solvent | Ethanol, 1,2-dichloroethane (DCE) | Solvent choice affects yield and purity |
| Temperature | 80–150 °C | Elevated temperatures promote cyclization |
| Reaction Time | 4–24 hours | Depends on method and scale |
| Base for Hydrolysis | NaOH or KOH (1 M) | Efficient for ester to acid conversion |
| Catalysts | Pd-based for coupling; none for metal-free | Catalyst choice affects functionalization |
Chemical Reactions Analysis
5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the inhibition of cell proliferation .
Comparison with Similar Compounds
Structural Analogues in the Imidazo[1,2-a]pyrimidine/Pyridine Family
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|---|
| 5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid | 1594607-83-6 | C₁₀H₁₃N₃O₂ | 207.23 | Cyclopropyl (C5), carboxylic acid (C2) | Potential for ionic interactions due to carboxylic acid; rigid cyclopropyl group |
| 5-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine | 1692698-89-7 | C₁₀H₁₅N₃ | 177.25 | Methylcyclopropyl (C5) | Lacks carboxylic acid; increased hydrophobicity |
| 7-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine | 1692113-91-9 | C₁₀H₁₅N₃ | 177.25 | Methylcyclopropyl (C7) | Positional isomer of the above; steric effects may differ |
| 3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride | 1342071-49-1 | C₁₁H₁₇N₃O₂·HCl | 206.24 (free base) | Isopropyl (C3), carboxylic acid (C2) | Hydrochloride salt improves solubility; isopropyl group adds bulk |
| 2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine | EN300-1696815 | C₁₃H₁₆N₄ | Not provided | Phenyl (C2), amine (C6) | Aromatic phenyl enhances π-π interactions; amine group enables hydrogen bonding |
Key Differences and Implications
This group may enhance solubility or enable salt formation in drug formulations. In contrast, the hydrochloride salt derivative (CAS: 1342071-49-1) explicitly leverages ionic properties for improved bioavailability .
Substituent Position and Steric Effects: Positional isomers such as 5- vs. 7-methylcyclopropyl-substituted imidazo[1,2-a]pyrimidines (CAS: 1692698-89-7 vs.
Hydrophobicity vs. This property may influence membrane permeability in biological systems.
Biological Activity
5-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H12N4O2
- Molecular Weight : 220.23 g/mol
- CAS Number : 1696353-90-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical biological pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. In vitro studies indicate that it may exhibit selectivity towards COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with non-selective NSAIDs.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.
Biological Activity Data
| Activity | IC50 Value | Reference |
|---|---|---|
| COX-2 Inhibition | 0.05 μM | |
| Cytotoxicity (MCF-7) | Moderate | |
| Antinociceptive | ED50: 5.75 mg/kg |
Study 1: COX-2 Inhibition
A study evaluated a series of imidazo[1,2-a]pyrimidine derivatives for their COX-2 inhibitory effects. The results indicated that 5-cyclopropyl derivatives showed significant inhibition compared to standard drugs like celecoxib. The structure-activity relationship suggested that specific substitutions on the imidazo ring enhanced selectivity towards COX-2.
Study 2: Anticancer Activity
Research conducted on the cytotoxic effects of various imidazo[1,2-a]pyrimidine compounds revealed that those containing the cyclopropyl group exhibited notable activity against MCF-7 cells. The findings highlighted the importance of structural modifications in enhancing therapeutic efficacy.
Study 3: In Vivo Analyses
In vivo studies utilizing animal models demonstrated the compound's potential as an anti-inflammatory agent through pain response assays such as the writing reflex test. Results indicated a dose-dependent response consistent with its in vitro findings.
Q & A
Basic: What are the most effective synthetic routes for 5-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step processes:
Core Formation: Condensation of cyclopropane derivatives (e.g., cyclopropanecarboxaldehyde) with 2-aminopyrimidine under acidic conditions (HCl or H₂SO₄) at 80–100°C to form the imidazo[1,2-a]pyrimidine core .
Carboxylation: Introduction of the carboxylic acid group via oxidation of a methyl substituent using KMnO₄/H₂SO₄ or via palladium-catalyzed carbonylation .
Key Factors:
- Catalysts: Acidic catalysts (e.g., HCl) improve cyclization efficiency.
- Temperature: Elevated temperatures (≥80°C) enhance ring closure but may require inert atmospheres to prevent oxidation .
Data Table:
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Core Formation | Cyclopropane derivative, HCl, 90°C | 45–60% | 85–90% |
| Carboxylation | KMnO₄/H₂SO₄, 70°C | 30–40% | 75–85% |
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR: ¹H/¹³C NMR to verify cyclopropyl protons (δ 0.5–1.5 ppm) and carboxylic acid proton (δ 10–12 ppm) .
- Mass Spectrometry (MS): Confirm molecular ion peak at m/z 207.23 (C₁₀H₁₃N₃O₂) .
- HPLC: Assess purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water mobile phases .
Basic: What are the key chemical reactions of the carboxylic acid group in this compound?
Methodological Answer:
The carboxylic acid moiety undergoes:
- Esterification: React with methanol/H₂SO₄ to form methyl esters for improved lipophilicity .
- Amide Formation: Use carbodiimide coupling agents (e.g., EDC/HOBt) with amines to generate bioactive derivatives .
- Salt Formation: Neutralize with bases (e.g., NaOH) to enhance aqueous solubility for in vitro assays .
Advanced: How does the cyclopropyl group influence biological activity compared to other substituents (e.g., methyl, propan-2-yl)?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Cyclopropyl: Enhances metabolic stability and target binding due to restricted rotation and increased lipophilicity .
- Methyl/Propan-2-yl: Lower steric hindrance but reduced plasma stability .
Data Table:
| Substituent | LogP | IC₅₀ (Cancer Cell Lines) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| Cyclopropyl | 1.8 | 2.1–3.5 µM | 4.2 h (Human Liver Microsomes) |
| Methyl | 1.2 | 5.8–7.6 µM | 1.8 h |
Advanced: How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
Methodological Answer:
Address variability via:
Assay Standardization: Use consistent cell lines (e.g., HepG2 vs. MCF-7) and control compounds .
Solubility Checks: Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid precipitation .
Dose-Response Curves: Perform triplicate experiments with nonlinear regression analysis (e.g., GraphPad Prism) .
Advanced: What computational strategies are effective for predicting target binding modes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to model cyclopropyl-carboxylic acid interactions .
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability under physiological conditions .
Advanced: How can purity be optimized for in vivo studies?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures (70:30 v/v) to remove polar impurities .
- Preparative HPLC: Employ gradient elution (5→95% acetonitrile) with UV detection at 254 nm .
Advanced: What are the stability challenges under physiological conditions, and how are they mitigated?
Methodological Answer:
- pH Sensitivity: Carboxylic acid degrades at pH > 8. Use buffered solutions (pH 6–7.4) for storage .
- Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation .
Advanced: What scale-up challenges arise in transitioning from lab-scale to pilot production?
Methodological Answer:
- Reaction Scaling: Optimize heat dissipation in large-scale condensations to avoid exothermic runaway .
- Cost Efficiency: Replace expensive catalysts (e.g., Pd) with Fe³⁺/Cu²⁺ systems for carboxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
